molecular formula C27H28N2O4S B11590558 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B11590558
M. Wt: 476.6 g/mol
InChI Key: BYKRBLYRQKWIHJ-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-oxo-1,3-thiazolidine-2-thione with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4-oxo-1,3-thiazolidine-2-thione
  • 2-(3,4-dimethoxyphenyl)ethylamine
  • 4-oxo-2-thioxo-1,3-thiazolidine derivatives

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C27H28N2O4S/c1-32-23-13-8-19(16-24(23)33-2)14-15-28-26(31)21-9-11-22(12-10-21)27-29(25(30)18-34-27)17-20-6-4-3-5-7-20/h3-13,16,27H,14-15,17-18H2,1-2H3,(H,28,31)

InChI Key

BYKRBLYRQKWIHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4)OC

Origin of Product

United States

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